molecular formula C11H15N3O5 B11927206 4'-C-ethenyl-Cytidine

4'-C-ethenyl-Cytidine

Cat. No.: B11927206
M. Wt: 269.25 g/mol
InChI Key: UFDRZUUSSYKVPV-PKIKSRDPSA-N
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Description

4’-C-ethenyl-Cytidine is a modified nucleoside where the ribose sugar’s 4’ carbon is substituted with an ethenyl group. This modification alters the chemical and biological properties of the nucleoside, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-C-ethenyl-Cytidine typically involves the modification of cytidineThe final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production of 4’-C-ethenyl-Cytidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4’-C-ethenyl-Cytidine can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form different functional groups.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield aldehydes or carboxylic acids, while reduction will yield ethyl derivatives .

Scientific Research Applications

4’-C-ethenyl-Cytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-C-ethenyl-Cytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include RNA polymerases and reverse transcriptases, and the pathways involved are those related to nucleic acid synthesis and repair .

Comparison with Similar Compounds

    4’-C-ethynyl-Cytidine: Similar structure but with an ethynyl group instead of an ethenyl group.

    5-ethynyl-2’-deoxyuridine: Another nucleoside analog with modifications at different positions.

Uniqueness: 4’-C-ethenyl-Cytidine is unique due to its specific modification at the 4’ position, which imparts distinct chemical and biological properties compared to other nucleoside analogs. This makes it particularly useful for specific applications in research and therapy .

Properties

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-5-ethenyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H15N3O5/c1-2-11(5-15)8(17)7(16)9(19-11)14-4-3-6(12)13-10(14)18/h2-4,7-9,15-17H,1,5H2,(H2,12,13,18)/t7-,8+,9-,11-/m1/s1

InChI Key

UFDRZUUSSYKVPV-PKIKSRDPSA-N

Isomeric SMILES

C=C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)CO

Canonical SMILES

C=CC1(C(C(C(O1)N2C=CC(=NC2=O)N)O)O)CO

Origin of Product

United States

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